EGFR Tyrosine Kinase Inhibition: Antiproliferative Activity of Compound 5b Compared to Erlotinib
The pyrrolo[1,2-a]quinoline derivative designated Compound 5b exhibits notable antiproliferative activity by inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology [1]. While its IC50 value of 78.12 nM is less potent than the clinically approved EGFR inhibitor Erlotinib (IC50: 26 nM), it demonstrates that this specific substitution pattern yields a quantifiable, biologically relevant level of inhibition, distinguishing it from other derivatives within the same synthesized series which did not display comparable activity [1].
| Evidence Dimension | EGFR Tyrosine Kinase Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 78.12 nM |
| Comparator Or Baseline | Erlotinib (IC50 = 26 nM) |
| Quantified Difference | 3.0-fold less potent than Erlotinib |
| Conditions | In vitro EGFR tyrosine kinase assay |
Why This Matters
This data provides a specific performance benchmark for this derivative, confirming its engagement with a high-value target and establishing a clear potency reference point essential for lead optimization programs.
- [1] Nanjappa, C. K., Hanumanthappa, S. K. T., Nagendrappa, G., Ganapathy, P. S. S., Shruthi, S. D., More, S. S., Jose, G., Sowmya, H. B. V., & Kulkarni, R. S. (2015). Synthesis, ABTS-Radical Scavenging Activity, and Antiproliferative and Molecular Docking Studies of Novel Pyrrolo[1,2-a]quinoline Derivatives. Synthetic Communications, 45(22), 2529–2545. View Source
